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Cat. No.: B1586453 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-1-
phenylbutane-1,3-dione

Introduction
4,4-Difluoro-1-phenylbutane-1,3-dione (CAS: 62679-61-2) is a fluorinated β-dicarbonyl

compound of significant interest in medicinal chemistry and materials science.[1][2] The

strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug

design, offering a powerful tool to modulate physicochemical properties such as acidity,

lipophilicity, and metabolic stability.[3][4][5] Fluorinated motifs can enhance membrane

permeability, improve target selectivity, and increase the pharmacokinetic profile of drug

candidates.[3][5]

This guide provides a comprehensive analysis of the core physicochemical properties of 4,4-
Difluoro-1-phenylbutane-1,3-dione. We will delve into its structural and spectroscopic

characteristics, thermal properties, and the critical role of keto-enol tautomerism. The

methodologies for determining these properties are presented with an emphasis on the

underlying principles, providing researchers and drug development professionals with a

practical and authoritative resource.
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The foundational characteristics of a compound dictate its behavior in both chemical and

biological systems. The presence of a phenyl ring, a dicarbonyl system, and a difluoromethyl

group creates a molecule with unique electronic and steric properties.

Caption: Chemical structure of 4,4-Difluoro-1-phenylbutane-1,3-dione.

A summary of the key computed and experimentally determined properties is presented below

for quick reference.

Property Value Source

Molecular Formula C₁₀H₈F₂O₂ [2]

Molecular Weight 198.17 g/mol [1][2]

Exact Mass 198.04923582 Da [1]

CAS Number 62679-61-2 [1]

Melting Point 47-51 °C (lit.) [2][6][7]

Boiling Point 242 °C [7]

Density (Predicted) 1.220 ± 0.06 g/cm³ [2]

pKa (Predicted) 6.62 ± 0.23 [2]

XLogP3 2.3 [1]

Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically

exhibit a sharp melting range of 0.5-1.0 °C.[8] Impurities disrupt the crystal lattice, leading to a

depression of the melting point and a broadening of the melting range.[8][9] The literature value

for 4,4-Difluoro-1-phenylbutane-1,3-dione is a range of 47-51 °C, indicating it is a low-

melting solid at room temperature.[2][6]
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This protocol describes a standard method using a modern digital melting point apparatus

(e.g., a Mel-Temp). The core principle is controlled heating of a small, powdered sample within

a capillary tube while observing the phase transition from solid to liquid.[10]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for

uniform packing and heat transfer.

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the

sample powder. Tap the sealed end on a hard surface to pack the powder into a column of 2-

3 mm height at the bottom.[9][11]

Initial Determination (Rapid Scan): Place the loaded capillary into the apparatus. Heat the

sample rapidly to quickly determine an approximate melting range. This saves time and

establishes the temperature window for the precise measurement.[8]

Accurate Determination (Slow Scan): Allow the apparatus to cool. Prepare a fresh capillary

tube. Heat rapidly to about 15-20 °C below the approximate melting point found in the

previous step. Then, reduce the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial)

and the temperature at which the entire sample becomes a clear liquid (T_final). The melting

point is reported as this range. For a pure sample, this range should be narrow.

Acidity and Tautomerism: The β-Dicarbonyl Core
A defining characteristic of β-dicarbonyl compounds is the acidity of the α-protons located on

the methylene bridge between the two carbonyl groups. This acidity facilitates the formation of

a resonance-stabilized enolate ion, leading to a dynamic equilibrium between two tautomeric

forms: the diketo form and the enol form.[12]

The predicted pKa of ~6.6 for 4,4-Difluoro-1-phenylbutane-1,3-dione is remarkably acidic for

a carbon acid, a direct consequence of the inductive electron-withdrawing effects of the

adjacent carbonyl and difluoromethyl groups.[2]
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Keto-Enol Equilibrium
The equilibrium between the keto and enol tautomers is fundamental to the reactivity and

properties of the molecule.[13] For non-symmetrical 1,3-diones like this one, two different enol

forms are possible. However, the enol form that extends conjugation to the phenyl ring is

significantly more stable and therefore predominant.[14] This stability is further enhanced by

the formation of a six-membered intramolecular hydrogen bond.[13]

Diketo Tautomer Enol Tautomer (Major)

keto enol
Equilibrium

Click to download full resolution via product page

Caption: Keto-Enol tautomerism in 4,4-Difluoro-1-phenylbutane-1,3-dione.

The position of this equilibrium is sensitive to environmental factors:

Solvent Polarity: Non-polar solvents tend to favor the enol form, as the intramolecular

hydrogen bond is more stable in an environment that cannot compete for hydrogen bonding.

Polar, protic solvents can stabilize the more polar keto form.[15]

Conjugation: As mentioned, conjugation with the phenyl ring provides substantial resonance

stabilization to one of the enol tautomers, making it the major species at equilibrium.[14]

Experimental Protocol: ¹H NMR for Tautomer
Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for studying keto-enol

equilibria in solution, as the interconversion is often slow on the NMR timescale, allowing for

the observation of distinct signals for each tautomer.[12]

Sample Preparation: Prepare solutions of the compound at a known concentration in various

deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to investigate solvent effects.
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Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient

relaxation delay (d1) is used to allow for full relaxation of all protons, which is critical for

accurate integration.

Spectral Analysis:

Diketo Form: Identify the characteristic signal for the methylene protons (-CH₂-) between

the two carbonyls. This will typically be a singlet around 3.5-4.5 ppm.

Enol Form: Identify the vinylic proton (-CH=) signal, typically a singlet between 5.5-6.5

ppm. Also, look for the very broad enolic hydroxyl proton (-OH) signal, which can appear

far downfield (15-17 ppm).[15]

Quantification: Carefully integrate the area of the methylene signal (representing the keto

form) and the vinylic proton signal (representing the enol form). The mole fraction or

percentage of each tautomer can be calculated from the relative integrals.

% Enol = [Integral(enol CH) / (Integral(enol CH) + (Integral(keto CH₂) / 2))] * 100

Spectroscopic Profile
The spectroscopic signature of a molecule is its fingerprint, providing unambiguous structural

confirmation.

NMR Spectroscopy:

¹H NMR: The spectrum will show distinct signals for the aromatic protons of the phenyl

group, the methylene protons of the keto form, the vinylic proton of the enol form, and the

characteristic triplet for the proton on the difluoromethyl group (-CHF₂) due to coupling

with the two fluorine atoms.

¹⁹F NMR: A ¹⁹F NMR spectrum is available for this compound and is a key tool for

confirming the presence and chemical environment of the fluorine atoms.[1][16][17]

Infrared (IR) Spectroscopy:

The IR spectrum provides crucial information about the functional groups present. A vapor-

phase IR spectrum is available for this compound.[1][16]
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Key Absorptions:

C-H stretching (Aromatic): ~3100-3000 cm⁻¹[18]

C-H stretching (Aliphatic): <3000 cm⁻¹[18]

C=O stretching (Keto): A strong, sharp band around 1720-1700 cm⁻¹.

C=O stretching (Enol): A strong band, often shifted to a lower wavenumber (1685-1650

cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[18]

C=C stretching (Enol): A band in the 1650-1600 cm⁻¹ region.

C-F stretching: Strong absorptions typically found in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass

spectrometry (HRMS) can verify the elemental composition by providing a highly accurate

mass measurement (e.g., 198.04923582 Da).[1] The fragmentation pattern can further

support structural elucidation.

Conclusion
4,4-Difluoro-1-phenylbutane-1,3-dione is a molecule defined by the interplay of its

constituent functional groups. Its thermal properties are consistent with a low-melting organic

solid, and its purity can be readily assessed using standard techniques. The core of its

chemical personality, however, lies in the acidic nature of its α-protons and the resulting keto-

enol tautomerism. Understanding this equilibrium, which is heavily influenced by conjugation

and solvent effects, is paramount for predicting its reactivity and behavior in complex systems.

The spectroscopic data available provides a robust framework for its identification and

characterization. For researchers in drug discovery, the unique combination of a β-dicarbonyl

chelating unit and a difluoromethyl group makes this compound and its analogs compelling

scaffolds for further investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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